![molecular formula C9H7BrF2 B13464526 1-bromo-2,2-difluoro-2,3-dihydro-1H-indene](/img/structure/B13464526.png)
1-bromo-2,2-difluoro-2,3-dihydro-1H-indene
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Overview
Description
1-Bromo-2,2-difluoro-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic compounds consisting of a benzene ring fused to a five-membered ring. This particular compound is characterized by the presence of bromine and two fluorine atoms attached to the indene structure, making it a halogenated derivative of indene. The compound’s unique structure imparts specific chemical properties and reactivity, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of 1-bromo-2,2-difluoro-2,3-dihydro-1H-indene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Cyclization: Substituted 4-nitro-3-phenylbutanoic acid is cyclized to form nitromethylindanone.
Reduction and Dehydration: The nitromethylindanone is then reduced to an alcohol and dehydrated to yield nitromethylindene.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness, yield, and environmental considerations.
Chemical Reactions Analysis
1-Bromo-2,2-difluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions. Common reagents include sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Addition Reactions: The double bond in the indene ring can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2,2-difluoro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s derivatives are investigated for their potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-bromo-2,2-difluoro-2,3-dihydro-1H-indene and its derivatives involves interactions with various molecular targets. These interactions can include binding to enzymes, receptors, or nucleic acids, leading to changes in cellular processes. The specific pathways involved depend on the compound’s structure and the biological system being studied .
Comparison with Similar Compounds
1-Bromo-2,2-difluoro-2,3-dihydro-1H-indene can be compared with other halogenated indenes, such as:
1-Bromo-2,3-difluorobenzene: Similar in structure but lacks the fused five-membered ring.
2,3-Difluorobromobenzene: Another halogenated benzene derivative with different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Biological Activity
1-Bromo-2,2-difluoro-2,3-dihydro-1H-indene is an organic compound with the molecular formula C₉H₉BrF₂. It features a bicyclic indene structure that includes both bromine and fluorine substituents, which significantly influence its chemical behavior and potential biological activities. This article explores the biological activity of this compound, particularly its interactions with biological targets and its implications in medicinal chemistry.
The unique structure of this compound contributes to its distinct electronic properties. The presence of halogens (bromine and fluorine) enhances its reactivity and solubility in various organic solvents, making it a valuable compound in organic synthesis and medicinal applications.
Property | Value |
---|---|
CAS Number | 2763758-73-0 |
Molecular Formula | C₉H₉BrF₂ |
Molecular Weight | 233.1 g/mol |
Physical State | Colorless liquid |
Solubility | Soluble in ethanol, ether, dichloromethane |
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. Research indicates that indene derivatives can act as agonists for retinoic acid receptor α (RARα), which is implicated in various cellular processes including differentiation and proliferation. This interaction may have therapeutic potential in cancer treatment and prevention.
Biological Activity and Applications
Research has shown that the derivatives of this compound exhibit a range of biological activities:
-
Anticancer Properties :
- Indene derivatives have been studied for their potential to modulate RARα activity, which plays a crucial role in tumor suppression and differentiation of cancer cells.
- Case studies have demonstrated that compounds with similar structures can inhibit the growth of certain cancer cell lines by inducing apoptosis.
-
Antimicrobial Activity :
- Some studies suggest that halogenated indenes possess antimicrobial properties against various bacterial strains.
- The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
-
Neuroprotective Effects :
- Preliminary research indicates potential neuroprotective effects, possibly through modulation of neuroinflammatory pathways or direct interaction with neuronal receptors.
Case Studies
Several case studies highlight the biological implications of this compound:
- Study on RARα Agonism : A study published in ACS Omega explored the agonistic effects of structurally related compounds on RARα and their subsequent impact on gene expression linked to cell cycle regulation .
- Antimicrobial Evaluation : Research assessing the antimicrobial efficacy of various indene derivatives found that certain brominated compounds exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting a pathway for developing new antimicrobial agents.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
Compound Name | Key Features |
---|---|
Indene | Parent compound without halogen substituents. |
Brominated Indenes | Generally exhibit enhanced reactivity and bioactivity due to bromine presence. |
Fluorinated Indenes | Show different solubility and stability profiles compared to bromo derivatives. |
Properties
Molecular Formula |
C9H7BrF2 |
---|---|
Molecular Weight |
233.05 g/mol |
IUPAC Name |
1-bromo-2,2-difluoro-1,3-dihydroindene |
InChI |
InChI=1S/C9H7BrF2/c10-8-7-4-2-1-3-6(7)5-9(8,11)12/h1-4,8H,5H2 |
InChI Key |
GRYXDOZCXDTUND-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(C1(F)F)Br |
Origin of Product |
United States |
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